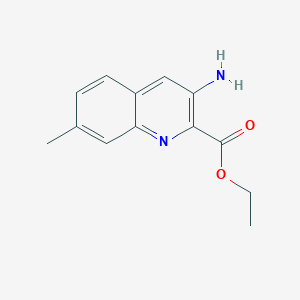
(2-(Trifluoromethyl)cyclopentyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Trifluoromethyl)cyclopentyl)methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)cyclopentyl)methanamine typically involves the introduction of a trifluoromethyl group to a cyclopentyl precursor, followed by the attachment of a methanamine group. One common method involves the trifluoromethylation of cyclopentyl derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under the influence of a catalyst like copper or palladium. The resulting trifluoromethylated cyclopentyl compound is then subjected to amination reactions to introduce the methanamine group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions: (2-(Trifluoromethyl)cyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-(Trifluoromethyl)cyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with enhanced chemical stability and reactivity.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate, with applications in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its unique chemical properties.
作用机制
The mechanism of action of (2-(Trifluoromethyl)cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and exert its effects at the molecular level. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
- (2-(Trifluoromethyl)phenyl)methanamine
- (3-Chloro-2-fluorophenyl)methanamine
Comparison: (2-(Trifluoromethyl)cyclopentyl)methanamine is unique due to the presence of a cyclopentyl ring, which imparts distinct steric and electronic properties compared to its phenyl and chloro-fluoro analogs. The cyclopentyl ring provides a different spatial arrangement and reactivity profile, making it suitable for specific applications where these properties are advantageous.
属性
分子式 |
C7H12F3N |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6-3-1-2-5(6)4-11/h5-6H,1-4,11H2 |
InChI 键 |
SBTJHSDYYCGIHE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)C(F)(F)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


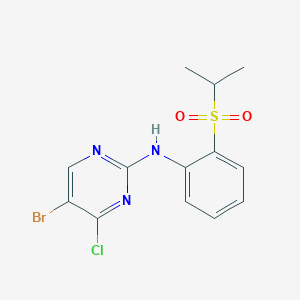

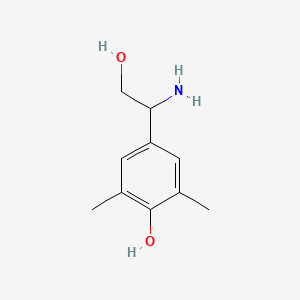
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
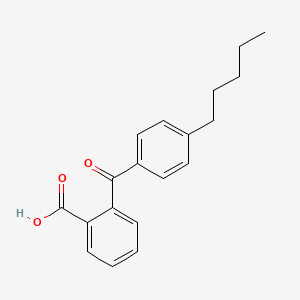


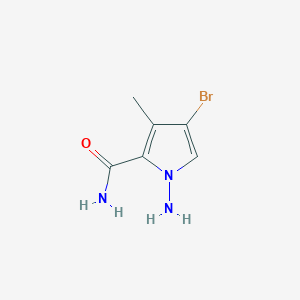
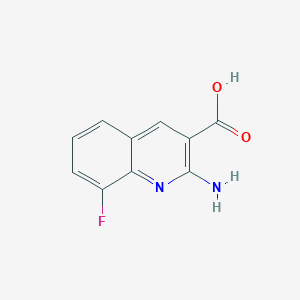

![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
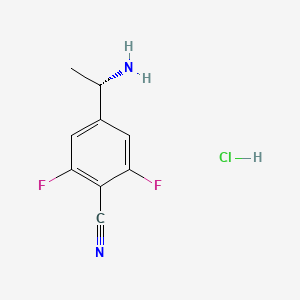
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)
